molecular formula C10H17NO4 B2772184 tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate CAS No. 2225136-78-5

tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate

Cat. No. B2772184
CAS RN: 2225136-78-5
M. Wt: 215.249
InChI Key: DXKJYXGTUJHDDV-UHFFFAOYSA-N
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Description

Tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of study. In

Scientific Research Applications

Chemical Structure and Configuration

The six-membered ring of tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate adopts a distorted half-chair configuration, demonstrating the potential for hydrogen bonding between functional groups. This characteristic highlights its role in the design of complex molecular structures (Kolter et al., 1996).

Synthesis of Novel Compounds

The compound has served as a precursor in the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, illustrating its utility in creating novel chemical entities with potential applications in drug discovery and materials science (Ivanov et al., 2017).

Development of tert-Butylating Reagents

Research has led to the development of a new tert-butylating reagent, highlighting the compound's relevance in modifying alcohols and carboxylic acids. This advancement aids in the synthesis of tert-butyl ethers and esters, which are valuable in medicinal chemistry and polymer science (Yamada et al., 2016).

Nucleophilic Substitutions and Radical Reactions

The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry is showcased through its engagement in nucleophilic substitutions and radical reactions. This property is essential for constructing complex molecules with high precision (Jasch et al., 2012).

Crystallography and Structural Analysis

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been characterized by various spectroscopic methods and X-ray diffraction studies, providing insights into its molecular structure and potential for forming intermolecular interactions. This analysis is crucial for understanding the compound's behavior in different chemical contexts and its applications in materials science (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-2,3-dihydro-1,4-oxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h6,12H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKJYXGTUJHDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate

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